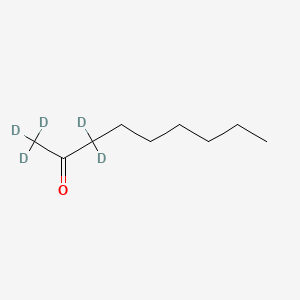

2-Nonanone-1,1,1,3,3-D5

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

147.27 g/mol |

IUPAC Name |

1,1,1,3,3-pentadeuteriononan-2-one |

InChI |

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3/i2D3,8D2 |

InChI Key |

VKCYHJWLYTUGCC-QCCORQSASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCCCC |

Canonical SMILES |

CCCCCCCC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Nonanone-1,1,1,3,3-D5 (CAS: 1398065-76-3)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Nonanone-1,1,1,3,3-D5, a deuterated analog of the naturally occurring methyl ketone, 2-nonanone. This stable isotope-labeled compound is a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.

Core Compound Data

This compound is primarily utilized as an internal standard in analytical laboratories for the accurate quantification of 2-nonanone and other related volatile organic compounds (VOCs) in complex matrices.[1][2] Its deuteration provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining similar chemical and physical properties.[2][3]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1398065-76-3 | [4] |

| Molecular Formula | C₉H₁₃D₅O | [4] |

| Molecular Weight | 147.27 g/mol | [4] |

| Appearance | Liquid | [4] |

| Synonyms | 2-Nonanone-d5; Heptyl methyl ketone-d5; Methyl heptyl ketone-d5; Methyl n-heptyl ketone-d5; NSC 14760-d5 | [4] |

| Storage | 2-8°C Refrigerator | [4] |

| Shipping Conditions | Ambient | [4] |

Physical Properties of Non-Deuterated 2-Nonanone (CAS: 821-55-6)

The physical properties of the non-deuterated form, 2-nonanone, are provided below as a reference due to their similarity to the deuterated analog.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [5][6][7] |

| Molecular Weight | 142.24 g/mol | [6][7] |

| Boiling Point | 192 °C at 743 mmHg | |

| Melting Point | -21 °C | |

| Density | 0.82 g/mL at 25 °C | |

| Refractive Index | n20/D 1.421 |

Experimental Protocols

The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC). The following is a generalized experimental protocol for the quantification of 2-nonanone in a biological or environmental sample.

General Protocol for Quantification of 2-Nonanone using GC-MS with Deuterated Internal Standard

1. Objective: To accurately quantify the concentration of 2-nonanone in a given sample matrix (e.g., plasma, urine, water, air).

2. Materials:

- Analyte Standard: 2-Nonanone (CAS: 821-55-6) of high purity.

- Internal Standard (IS): this compound (CAS: 1398065-76-3).

- Solvents: High-purity solvents suitable for GC-MS analysis (e.g., methanol, hexane, dichloromethane).

- Sample Matrix: The biological or environmental sample to be analyzed.

- Extraction Supplies: Solid-phase microextraction (SPME) fibers, or liquid-liquid extraction apparatus.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

3. Standard Preparation:

- Prepare a stock solution of the 2-nonanone analyte standard in a suitable solvent (e.g., 1 mg/mL in methanol).

- Prepare a stock solution of the this compound internal standard (e.g., 1 mg/mL in methanol).

- Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte standard.

- Add a constant, known concentration of the internal standard to each calibration standard and to the unknown samples.

4. Sample Preparation (Headspace SPME Example):

- Place a measured aliquot of the sample (e.g., 1 mL of water) into a headspace vial.

- Add the internal standard solution to the vial.

- Seal the vial and place it in a heated autosampler.

- Expose an SPME fiber to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds.

5. GC-MS Analysis:

- Injection: Thermally desorb the analytes from the SPME fiber into the GC injection port.

- Gas Chromatography: Separate the components of the sample on a suitable GC column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of 2-nonanone from other matrix components.

- Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode. Monitor at least two characteristic ions for both 2-nonanone and this compound. The deuterated standard will have a mass-to-charge ratio (m/z) that is 5 units higher than the corresponding fragment of the non-deuterated analyte.

6. Data Analysis:

- Integrate the peak areas of the selected ions for both the analyte and the internal standard in each chromatogram.

- Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

- Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.

- Calculate the response ratio for the unknown samples and determine their 2-nonanone concentration using the calibration curve. The use of a deuterated internal standard corrects for variations in extraction efficiency, injection volume, and ionization suppression.[3]

Signaling and Metabolic Pathways

While there is no direct evidence of 2-nonanone being a signaling molecule in a specific pathway, it is a known metabolite found in a wide range of organisms, from bacteria to humans.[8] It is often associated with the metabolism of fatty acids.

Biosynthesis of 2-Nonanone in E. coli

A metabolic pathway for the production of 2-nonanone has been engineered in E. coli.[9] This pathway starts from fatty acid biosynthesis and proceeds through β-oxidation.

Caption: Engineered metabolic pathway for 2-nonanone production in E. coli.

Experimental and Logical Workflows

The use of this compound as an internal standard follows a logical workflow to ensure accurate and precise quantification.

Analytical Workflow for Quantification with an Internal Standard

This diagram illustrates the typical workflow for a quantitative analytical method using a deuterated internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

References

- 1. dl.astm.org [dl.astm.org]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-Nonanone [webbook.nist.gov]

- 6. 2-Nonanone [webbook.nist.gov]

- 7. 2-Nonanone [webbook.nist.gov]

- 8. Human Metabolome Database: Showing metabocard for 2-Nonanone (HMDB0031266) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Nonanone-1,1,1,3,3-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Nonanone-1,1,1,3,3-D5, a deuterated isotopologue of 2-nonanone. The selective incorporation of deuterium at the α-positions to the carbonyl group offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details a feasible synthetic approach, presents relevant quantitative data in a structured format, and includes detailed experimental protocols and visualizations to aid in practical application.

Introduction

Deuterium-labeled compounds are crucial in drug discovery and development for their ability to alter metabolic pathways through the kinetic isotope effect. The substitution of hydrogen with deuterium at a metabolic hotspot can lead to a slower rate of enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate. 2-Nonanone, a naturally occurring methyl ketone, serves as a model substrate for demonstrating common deuteration methodologies. The synthesis of this compound involves the selective exchange of the five protons on the carbon atoms adjacent to the carbonyl group with deuterium atoms.

Synthetic Approach: Base-Catalyzed H/D Exchange

The most common and cost-effective method for the α-deuteration of ketones is through a base-catalyzed hydrogen-deuterium (H/D) exchange reaction using deuterium oxide (D₂O) as the deuterium source. This method proceeds via the formation of an enolate intermediate, which is then quenched by D₂O, leading to the incorporation of deuterium. The process is repeated until all α-protons are exchanged.

The logical workflow for the synthesis is outlined below:

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for the α-deuteration of ketones.[1][2]

Materials:

-

2-Nonanone (≥99%)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. % solution) or another suitable base like potassium carbonate (K₂CO₃)

-

Diethyl ether or Dichloromethane (anhydrous)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

-

Saturated sodium chloride solution (Brine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-nonanone (1.0 eq), deuterium oxide (10-20 eq), and a catalytic amount of a base such as sodium deuteroxide in D₂O (e.g., 0.1-0.2 eq of NaOD) or potassium carbonate (1-2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The progress of the deuteration can be monitored by taking small aliquots, extracting with an organic solvent, and analyzing by ¹H NMR to observe the disappearance of the α-proton signals. The reaction is typically run for 12-24 hours to ensure a high degree of deuterium incorporation.

-

Work-up: After cooling the reaction mixture to room temperature, add saturated sodium chloride solution to quench the reaction and reduce the solubility of the organic product in the aqueous phase.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation to obtain the final this compound.

Quantitative Data

The following table summarizes typical quantitative data expected for the synthesis of this compound based on similar deuteration reactions of ketones.[1][3]

| Parameter | Value | Notes |

| Reactant Ratios | ||

| 2-Nonanone:D₂O | 1 : 10-20 (molar) | A large excess of D₂O drives the equilibrium towards the deuterated product. |

| 2-Nonanone:Base (NaOD) | 1 : 0.1-0.2 (molar) | Catalytic amounts are sufficient for the exchange. |

| Reaction Conditions | ||

| Temperature | 100-110 °C | Refluxing temperature ensures a reasonable reaction rate. |

| Reaction Time | 12-24 hours | Time can be optimized by monitoring the reaction progress. |

| Product Characteristics | ||

| Yield | 85-95% | Isolated yield after purification. |

| Deuterium Incorporation | >98 atom % D | Determined by ¹H NMR or Mass Spectrometry. |

| Purity | >99% | Determined by GC-MS or NMR. |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ ~2.4 (s, 2H), 1.6-1.2 (m, 8H), 0.88 (t, 3H) | Absence or significant reduction of signals at δ ~2.13 (s, 3H) and δ ~2.41 (t, 2H) corresponding to the α-protons. |

| ¹³C NMR (CDCl₃) | No significant shift | Carbon chemical shifts are not significantly affected by deuteration. |

| Mass Spectrum (EI) | M+5 peak | The molecular ion peak will be shifted by +5 mass units compared to the unlabeled 2-nonanone. |

Signaling Pathway and Mechanism

The base-catalyzed H/D exchange proceeds through the formation of an enolate intermediate. The mechanism is depicted below:

Conclusion

The synthesis of this compound can be efficiently achieved through a straightforward base-catalyzed hydrogen-deuterium exchange with D₂O. This method offers high yields and excellent levels of deuterium incorporation. The provided protocol and data serve as a valuable resource for researchers requiring this and similar deuterated ketones for their studies in drug metabolism, pharmacokinetics, and analytical chemistry. The simplicity and scalability of this procedure make it an attractive option for both academic and industrial laboratories.

References

An In-depth Technical Guide to 2-Nonanone-1,1,1,3,3-D5: Molecular Weight, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated ketone, 2-Nonanone-1,1,1,3,3-D5. It is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds. This document details the molecular weight, chemical properties, general synthesis protocols, and analytical characterization methods for this compound.

Core Quantitative Data

The key physicochemical properties of this compound are summarized in the table below, alongside the corresponding data for its unlabeled counterpart, 2-Nonanone, for comparative analysis.

| Property | This compound | 2-Nonanone (Unlabeled) |

| Molecular Weight | 147.27 g/mol | 142.24 g/mol |

| Chemical Formula | C₉H₁₃D₅O | C₉H₁₈O |

| Condensed Structural Formula | CH₃(CH₂)₅CD₂COCD₃ | CH₃(CH₂)₅COCH₃ |

| CAS Number | 1398065-76-3 | 821-55-6 |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

| Synonyms | n-Heptyl Methyl Ketone-d5 | n-Heptyl Methyl Ketone, Methyl n-heptyl ketone |

The increased molecular weight of the deuterated compound is a direct result of the substitution of five hydrogen atoms with their heavier isotope, deuterium.

Calculation of Molecular Weight

The molecular weight of this compound is calculated by summing the atomic weights of its constituent atoms. The key difference from its unlabeled counterpart is the use of the atomic weight of deuterium (D), which is approximately 2.014 amu, compared to protium (¹H), which is approximately 1.008 amu.

The calculation is as follows:

-

Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu

-

Hydrogen (H): 13 atoms × 1.008 amu/atom = 13.104 amu

-

Deuterium (D): 5 atoms × 2.014 amu/atom = 10.070 amu

-

Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu

Total Molecular Weight = 108.099 + 13.104 + 10.070 + 15.999 = 147.272 amu

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published in the public domain, the general and well-established method for its preparation involves the acid- or base-catalyzed hydrogen-deuterium exchange at the α-positions of the carbonyl group of 2-nonanone.

Principle of α-Deuteration of Ketones:

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-hydrogens) of a ketone are acidic and can be removed by a base to form an enolate ion, or in the presence of an acid, the ketone can tautomerize to its enol form. In the presence of a deuterium source, such as deuterium oxide (D₂O), the enolate or enol will be deuterated upon reprotonation. By using an excess of the deuterium source, this exchange can be driven to completion.

General Experimental Workflow for the Synthesis of this compound:

-

Reaction Setup: 2-Nonanone is dissolved in a suitable solvent. A deuterium source, typically D₂O, is added in excess.

-

Catalysis: A catalytic amount of a strong acid (e.g., DCl in D₂O) or a strong base (e.g., NaOD in D₂O) is introduced to the reaction mixture.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the deuterium exchange. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the α-protons.

-

Workup and Purification: Upon completion of the reaction, the catalyst is neutralized. The product is then extracted from the aqueous medium using an organic solvent. The organic layer is dried, and the solvent is removed. The crude product is then purified, commonly by distillation or column chromatography, to yield pure this compound.

Analytical Characterization

The successful synthesis and purity of this compound are confirmed through various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS):

Mass spectrometry is a fundamental technique for confirming the molecular weight of the deuterated compound. The molecular ion peak ([M]⁺) in the mass spectrum of this compound will appear at m/z 147, which is 5 mass units higher than the molecular ion peak of unlabeled 2-nonanone (m/z 142). This mass shift directly corresponds to the incorporation of five deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is crucial for verifying the precise location of the deuterium labels and for determining the isotopic enrichment.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C1 (methyl) and C3 (methylene) positions will be significantly diminished or absent, confirming the successful deuterium exchange at these sites. The remaining signals for the protons on the heptyl chain will be present.

-

²H (Deuterium) NMR: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the C1 and C3 positions, providing direct evidence of deuterium incorporation at these locations. The integration of these signals can be used to quantify the level of deuteration.

Conclusion

This compound is a valuable isotopically labeled compound with a molecular weight of 147.27 g/mol . Its synthesis is typically achieved through well-understood acid or base-catalyzed hydrogen-deuterium exchange reactions. The successful incorporation of deuterium and the purity of the final product are rigorously confirmed by mass spectrometry and NMR spectroscopy. This technical guide provides the foundational knowledge for the effective use and understanding of this compound in a research and development setting.

An In-Depth Technical Guide to the Mass Spectrum Analysis of 2-Nonanone-1,1,1,3,3-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of 2-Nonanone-1,1,1,3,3-D5, a deuterated isotopologue of the ketone 2-nonanone. Understanding the mass spectral behavior of this compound is critical for its application in various research and development areas, including metabolic studies, pharmacokinetic assessments, and as an internal standard in quantitative analyses. This document details the predicted fragmentation patterns, provides a summary of expected quantitative data, outlines a typical experimental protocol for its analysis, and visualizes the key fragmentation pathways.

Introduction

This compound is a synthetic derivative of 2-nonanone where five hydrogen atoms have been replaced by deuterium. This isotopic labeling is a powerful tool in mass spectrometry-based studies. The increased mass of the deuterated compound allows it to be distinguished from its endogenous, non-deuterated counterpart, while maintaining very similar chemical and physical properties. This makes it an ideal internal standard for accurate quantification of 2-nonanone in complex biological matrices. Furthermore, its distinct fragmentation pattern can provide insights into metabolic pathways and reaction mechanisms.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted based on the known fragmentation of 2-nonanone under electron ionization (EI) conditions. The primary fragmentation pathways for ketones like 2-nonanone are alpha-cleavage and the McLafferty rearrangement.[1][2][3][4][5] The presence of deuterium atoms at the 1 and 3 positions will result in characteristic mass shifts in the resulting fragment ions.

The molecular weight of 2-nonanone (C9H18O) is 142.24 g/mol .[6] The deuterated analogue, this compound (C9H13D5O), has a molecular weight of approximately 147.27 g/mol . The molecular ion peak (M+) in the mass spectrum is therefore expected at an m/z of 147.

Alpha-Cleavage

Alpha-cleavage is the breakage of the carbon-carbon bond adjacent to the carbonyl group.[3][4] For 2-nonanone, this can occur on either side of the carbonyl.

-

Cleavage of the C1-C2 bond: This results in the loss of a methyl radical (•CH3) from the non-deuterated compound, producing an acylium ion at m/z 127. In this compound, the C1 position is deuterated (CD3). Therefore, cleavage of the C1-C2 bond will result in the loss of a deuterated methyl radical (•CD3), leading to a fragment at m/z 132 .

-

Cleavage of the C2-C3 bond: This involves the loss of a hexyl radical (•C6H13) from the non-deuterated compound, resulting in an acylium ion at m/z 43 ([CH3CO]+). In the deuterated analogue, the C3 position is also deuterated (CD2). The cleavage of the C2-C3 bond will lead to the formation of a deuterated acylium ion, [CD3COCD2]+ , with a predicted m/z of 48 . However, the more stable and thus more abundant fragment from this cleavage will be the acylium ion formed by the loss of the larger alkyl chain, which is the deuterated hexyl radical. The resulting fragment would be [CD3CO]+ at m/z 46 .

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that have a hydrogen atom on the γ-carbon.[1][2][7][8] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond.

In 2-nonanone, the γ-hydrogens are on the C5 carbon. The rearrangement results in the formation of a neutral alkene (propene) and a radical cation at m/z 58. For this compound, the deuterium atoms are not on the γ-carbon, so the rearrangement will proceed similarly to the non-deuterated compound. The resulting radical cation will be [CH3C(OH)=CD2]•+ due to the deuteration at the C3 position. This will result in a characteristic peak at m/z 60 .

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) in the electron ionization mass spectrum of this compound. The relative abundance is a qualitative prediction based on the known spectrum of 2-nonanone.

| Predicted Fragment Ion | Structure | m/z (Predicted) | Fragmentation Pathway | Predicted Relative Abundance |

| Molecular Ion | [C9H13D5O]•+ | 147 | - | Moderate |

| M-15 (Loss of •CH3) | [C8H10D5O]+ | 132 | Alpha-Cleavage | Low |

| McLafferty Rearrangement Product | [C3H4D2O]•+ | 60 | McLafferty Rearrangement | High (likely base peak) |

| Acylium Ion | [C2D3O]+ | 46 | Alpha-Cleavage | High |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A typical experimental protocol for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11]

1. Sample Preparation:

-

For liquid samples (e.g., biological fluids), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to isolate the analyte from the matrix. A common LLE solvent is ethyl acetate or hexane.

-

The extracted sample is then concentrated under a gentle stream of nitrogen.

-

The residue is reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless injection at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-200.

-

3. Data Acquisition and Analysis:

-

Data is acquired in full scan mode to obtain the complete mass spectrum.

-

For quantitative analysis, selected ion monitoring (SIM) mode can be used, monitoring the characteristic ions of this compound (e.g., m/z 147, 60, 46) and the non-deuterated analyte.

Visualizations

Fragmentation Pathways of this compound

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound.

Caption: Alpha-Cleavage of this compound.

Caption: McLafferty Rearrangement of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using GC-MS.

Caption: GC-MS Experimental Workflow.

Conclusion

The mass spectrum of this compound is characterized by predictable shifts in the fragment ions compared to its non-deuterated analog. The key fragmentation pathways, alpha-cleavage and McLafferty rearrangement, lead to diagnostic ions at m/z 132, 46, and 60. This in-depth analysis, including the provided experimental protocol and workflow visualizations, serves as a valuable resource for researchers and scientists utilizing this deuterated standard in their studies. Accurate interpretation of its mass spectrum is fundamental to leveraging its full potential in quantitative and mechanistic investigations within drug development and other scientific disciplines.

References

- 1. One moment, please... [chemistrysteps.com]

- 2. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Alpha cleavage - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Nonanone [webbook.nist.gov]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Infrared spectroscopic observation of the McLafferty rearrangement in ionized 2-pentanone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for 2-Nonanone-1,1,1,3,3-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2-Nonanone-1,1,1,3,3-D5, a deuterated analog of the volatile organic compound 2-nonanone. This isotopically labeled standard is a valuable tool for quantitative analysis in various research and development applications, particularly in mass spectrometry-based methods. This document outlines key technical data, potential suppliers, and a representative experimental protocol for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound

2-Nonanone is a naturally occurring ketone found in a variety of sources, including foods like corn, ginger, and cloves, and is also a microbial volatile organic compound (mVOC)[1][2]. Its deuterated counterpart, this compound, serves as an ideal internal standard for quantitative studies. The five deuterium atoms at specific positions (1,1,1,3,3) provide a distinct mass shift in mass spectrometry, allowing for accurate differentiation from the endogenous, non-labeled 2-nonanone. This ensures precise quantification by correcting for variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound. The table below summarizes the publicly available technical data from a selection of these suppliers. For the most accurate and up-to-date information, including lot-specific purity and isotopic enrichment, it is crucial to request a Certificate of Analysis (CoA) directly from the supplier.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Reported Purity |

| CDN Isotopes | D-7439 | 1398065-76-3 | C₉H₁₃D₅O | 147.27 | 98 atom % D | - |

| LGC Standards | - | 1398065-76-3 | - | - | - | - |

| Pharmaffiliates | PA PST 010895 | 1398065-76-3 | C₉H₁₃D₅O | 147.27 | - | - |

| CymitQuimica | 3U-D7439 | 1398065-76-3 | C₉H₁₃D₅O | 147.17 | 98 atom % D | - |

| Fisher Scientific (distributor for CDN Isotopes) | 30324397 | 1398065-76-3 | - | - | - | - |

Experimental Protocol: Quantification of Volatile Organic Compounds using this compound as an Internal Standard by GC-MS

This section provides a representative experimental protocol for the quantification of a volatile organic compound (VOC), such as 2-nonanone, in a biological or environmental matrix using this compound as an internal standard. This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.

1. Materials and Reagents

-

Analyte Standard: 2-Nonanone (≥99.5% purity)

-

Internal Standard: this compound

-

Solvent: Dichloromethane (DCM) or other suitable high-purity solvent

-

Sample Matrix: e.g., microbial culture headspace, food sample extract, or environmental air sample collected on a sorbent tube.

-

GC-MS grade helium (or other suitable carrier gas)

-

Autosampler vials with septa

2. Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-nonanone and dissolve it in 10 mL of DCM in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DCM in a volumetric flask.

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve a desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard stock solution to a final concentration of 20 µg/mL.

3. Sample Preparation

-

Liquid Samples (e.g., microbial culture supernatant, food extract):

-

To 1 mL of the liquid sample in a clean vial, add a known amount of the internal standard stock solution (e.g., to achieve a final concentration of 20 µg/mL).

-

Perform liquid-liquid extraction with an appropriate solvent like DCM.

-

Concentrate the organic extract under a gentle stream of nitrogen if necessary.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

-

-

Solid Samples (e.g., food matrix, soil):

-

Homogenize a known weight of the solid sample.

-

Spike the homogenized sample with a known amount of the internal standard stock solution.

-

Perform solvent extraction or headspace solid-phase microextraction (SPME).

-

For solvent extraction, follow a similar procedure as for liquid samples.

-

For SPME, incubate the spiked sample in a sealed headspace vial at a controlled temperature and time to allow volatiles to partition into the headspace before introducing the SPME fiber.

-

4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program: Initial temperature of 40 °C held for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions (example):

-

Ion Source Temperature: 230 °C

-

Interface Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Target Ions for 2-Nonanone: m/z 43, 58, 71

-

Target Ions for this compound: m/z 46, 63, 76

-

-

5. Data Analysis

-

Integrate the peak areas of the target ions for both the analyte (2-nonanone) and the internal standard (this compound).

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

-

Construct a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).

-

Determine the concentration of the analyte in the unknown samples by using the calculated area ratio from the sample chromatogram and the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for using an internal standard in a quantitative analysis and a conceptual signaling pathway for the detection of volatile organic compounds.

References

Navigating the Landscape of Deuterated Ketones: A Technical Guide to the Safe Handling of 2-Nonanone-1,1,1,3,3-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Nonanone-1,1,1,3,3-D5, a deuterated ketone utilized in various research and development applications. Given that isotopically labeled compounds share very similar chemical and biological properties with their non-labeled counterparts, this document draws upon safety data for 2-nonanone to establish a robust framework for safe laboratory practices. The inclusion of deuterium in this compound makes it a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays.[1][2] Adherence to the following guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Section 1: Chemical and Physical Properties

A foundational understanding of the physical and chemical characteristics of this compound is paramount for its safe handling and storage. The properties of the deuterated compound are compared with its non-deuterated analogue, 2-nonanone.

| Property | This compound | 2-Nonanone |

| CAS Number | 1398065-76-3[3][4][5] | 821-55-6[6][7] |

| Molecular Formula | C9H13D5O[4] | C9H18O |

| Molecular Weight | 147.27 g/mol [4][5] | 142.24 g/mol [6] |

| Appearance | Colorless Liquid[3] | Colorless Liquid |

| Boiling Point | Not explicitly stated, expected to be similar to 2-nonanone | 192 °C at 743 mmHg[6] |

| Melting Point | Not explicitly stated, expected to be similar to 2-nonanone | -21 °C[6] |

| Density | Not explicitly stated, expected to be similar to 2-nonanone | 0.82 g/mL at 25 °C[6] |

| Isotopic Purity | 98 atom % D[3][5] | Not Applicable |

Section 2: Hazard Identification and Toxicology

The primary hazards associated with this compound are extrapolated from the safety data sheet (SDS) for 2-nonanone. The Occupational Safety and Health Administration (OSHA) considers 2-nonanone a hazardous chemical.[7]

Hazard Classification:

-

Flammable Liquids: Category 4 (Combustible liquid)[7]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[7][8]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[7][8]

-

Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)[7]

Toxicological Summary: While specific toxicological data for this compound is not readily available, the non-deuterated form, 2-nonanone, is described as a medium toxicity compound.[6] The primary routes of exposure are inhalation, ingestion, and skin and eye contact.[8]

| Exposure Route | Potential Health Effects |

| Inhalation | May cause respiratory tract irritation. Vapors may lead to drowsiness or dizziness.[8] |

| Skin Contact | Causes skin irritation.[7][8] May be harmful if absorbed through the skin.[8] |

| Eye Contact | Causes serious eye irritation.[7][8] |

| Ingestion | May be harmful if swallowed.[8] |

Chronic exposure effects for this compound have not been established. For ketones of similar structure, such as 2-butanone, prolonged or repeated exposure can lead to neurological effects.[9]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling the compound:

| PPE Category | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[10] A face shield may be necessary for splash-prone procedures. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[11] A lab coat or chemical-resistant apron should be worn.[11] |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[12] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Hygiene Practices

-

Wash hands thoroughly after handling and before eating, drinking, smoking, or using the restroom.[7]

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[7]

-

Provide regular cleaning of equipment and the work area.[7]

References

- 1. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cymitquimica.com [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 2-Nonanone = 99 821-55-6 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. axxence.de [axxence.de]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. ehs.ucmerced.edu [ehs.ucmerced.edu]

Methodological & Application

Application Note: Quantitative Analysis of Volatile Compounds Using 2-Nonanone-1,1,1,3,3-D5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of volatile organic compounds (VOCs) is critical in various fields, including food science, environmental monitoring, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, and the use of a stable isotope-labeled internal standard is the gold standard for achieving reliable quantitative results. 2-Nonanone-1,1,1,3,3-D5, a deuterated form of the naturally occurring ketone 2-nonanone, serves as an ideal internal standard for the analysis of 2-nonanone and other structurally related volatile compounds. Its similar chemical and physical properties to the analyte of interest ensure that it behaves comparably during sample preparation and analysis, effectively compensating for variations in extraction efficiency, injection volume, and instrument response.

This application note provides detailed protocols for the use of this compound as an internal standard in the quantitative analysis of volatile compounds by headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Physicochemical Properties

A summary of the key physicochemical properties of 2-nonanone and its deuterated analog is presented in Table 1.

Table 1: Physicochemical Properties of 2-Nonanone and this compound

| Property | 2-Nonanone | This compound |

| Synonyms | Methyl heptyl ketone, Heptyl methyl ketone | Methyl heptyl ketone-d5, 2-Nonanone-d5 |

| Molecular Formula | C₉H₁₈O | C₉H₁₃D₅O[1] |

| Molecular Weight | 142.24 g/mol | 147.27 g/mol |

| Boiling Point | 192 °C at 743 mmHg | Not available |

| Appearance | Colorless liquid | Liquid[1] |

| CAS Number | 821-55-6 | 1398065-76-3 |

Application: Quantification of 2-Nonanone in Ultra-High Temperature (UHT) Milk

Background: 2-Nonanone is a ketone that can contribute to the off-flavor profile of UHT milk during storage. Monitoring its concentration is important for quality control in the dairy industry. This protocol details the quantitative analysis of 2-nonanone in UHT milk using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents:

-

2-Nonanone (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Ultrapure water

-

UHT milk samples

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber

2. Preparation of Standard Solutions:

-

Primary Stock Standard (2-Nonanone): Prepare a stock solution of 2-nonanone in methanol at a concentration of 1000 µg/mL.

-

Internal Standard Stock Solution (2-Nonanone-d5): Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 2-nonanone primary stock solution into a control milk matrix (e.g., fresh UHT milk with no detectable 2-nonanone). The concentration range should encompass the expected levels in the samples.

3. Sample Preparation:

-

Pipette 5 mL of the UHT milk sample into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride to the vial.

-

Spike the sample with a known amount of the this compound internal standard stock solution to achieve a final concentration of 20 µg/L.

-

Immediately seal the vial with a magnetic screw cap.

-

Vortex the vial for 30 seconds to ensure thorough mixing.

4. HS-SPME Procedure:

-

Place the sealed vial in an autosampler or a heating block with magnetic stirring.

-

Equilibrate the sample at 60°C for 15 minutes with continuous agitation.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous agitation.

-

After extraction, retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Parameters

Table 2: GC-MS Operating Conditions

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Injection Port | Splitless mode, 250°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 40°C (hold for 2 min), ramp to 230°C at 5°C/min, hold for 5 min |

| Transfer Line | 250°C |

| Ion Source | Electron Ionization (EI), 70 eV, 230°C |

| Quadrupole | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored (m/z) | 2-Nonanone: 43, 58, 71[2] This compound: 46, 63, 76 (Predicted) |

Note: The m/z values for this compound are predicted based on the addition of 5 daltons to the characteristic fragments of unlabeled 2-nonanone. It is recommended to confirm these ions by analyzing the deuterated standard directly.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the quantification ion of 2-nonanone to the peak area of the quantification ion of this compound against the concentration of 2-nonanone in the calibration standards.

-

Quantification: Determine the concentration of 2-nonanone in the UHT milk samples by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.

Quantitative Data

The following table summarizes the concentration of 2-nonanone found in full-fat UHT milk stored at different temperatures for 30 days.

Table 3: Concentration of 2-Nonanone in Full-Fat UHT Milk after 30 Days of Storage

| Storage Temperature (°C) | Average Concentration (µg/L) |

| 4 | 10.2 |

| 18 | 15.8 |

| 25 | 22.5 |

| 37 | 35.1 |

Data adapted from a study on off-flavor in cow milk.

Experimental Workflow Diagram

Caption: HS-SPME-GC-MS workflow for 2-nonanone analysis.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of 2-nonanone and other volatile compounds in complex matrices. The use of this deuterated standard in conjunction with HS-SPME-GC-MS provides a robust and reliable method for accurate quantification, which is essential for quality control in the food and beverage industry, as well as for various other research and development applications. The detailed protocol provided in this application note can be adapted for the analysis of other volatile compounds in different sample types.

References

Application Note & Protocol: Quantitative Analysis of 2-Heptanone in Food Samples using 2-Nonanone-1,1,1,3,3-D5 by GC/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust and sensitive method for the quantitative analysis of 2-heptanone in food matrices using Gas Chromatography-Mass Spectrometry (GC/MS) with 2-Nonanone-1,1,1,3,3-D5 as an internal standard. 2-Heptanone is a volatile organic compound (VOC) that contributes to the flavor and aroma of various food products, and its accurate quantification is crucial for quality control and flavor profile analysis.[1][2] The use of a deuterated internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility.[3][4] This protocol is applicable to a wide range of food samples, including dairy products, fruits, and baked goods.

Principle

The method utilizes headspace solid-phase microextraction (HS-SPME) for the extraction and concentration of volatile compounds from the sample matrix.[5] Following extraction, the analytes are thermally desorbed into the GC/MS system for separation and detection. Quantification is achieved by creating a calibration curve of the target analyte (2-heptanone) with a constant concentration of the internal standard (this compound). The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Experimental Protocols

1. Materials and Reagents

-

Analytes and Internal Standard:

-

2-Heptanone (≥99.5% purity)

-

This compound (≥98% isotopic purity)

-

-

Solvents and Reagents:

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

-

SPME Fibers:

-

50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

2. Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 100 mg of 2-heptanone and dissolve it in 100 mL of methanol.

-

Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the 2-heptanone primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with methanol.

-

3. Sample Preparation (HS-SPME)

-

Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.

-

Add 5 mL of deionized water and 1 g of sodium chloride to the vial.

-

Spike the sample with 50 µL of the 10 µg/mL internal standard spiking solution (this compound).

-

Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

-

Equilibrate the sample in a heating block at 60°C for 15 minutes.

-

Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with agitation.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

4. GC/MS Parameters

-

Gas Chromatograph:

-

Injector: Splitless mode, 250°C

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

2-Heptanone: m/z 43, 58, 114

-

This compound: m/z 62, 119, 147

-

-

Solvent Delay: 3 minutes

-

Data Presentation

Table 1: GC/MS Retention Times and SIM Ions

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| 2-Heptanone | ~ 8.5 | 58 | 43, 114 |

| This compound | ~ 10.2 | 62 | 119, 147 |

Table 2: Calibration Curve Data for 2-Heptanone

| Concentration (µg/mL) | Peak Area (2-Heptanone) | Peak Area (2-Nonanone-D5) | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 152,876 | 150,567 | 1.015 |

| 25 | 380,123 | 149,876 | 2.536 |

| 50 | 755,432 | 150,345 | 5.025 |

| 100 | 1,510,876 | 150,789 | 10.020 |

| Sample | 54,321 | 150,555 | 0.361 |

Calibration Curve Equation: y = 0.100x + 0.005 (R² = 0.999)

Calculated Sample Concentration: Based on the area ratio of the sample (0.361), the calculated concentration of 2-heptanone in the sample is 3.56 µg/g.

Mandatory Visualization

Caption: Workflow for the quantitative analysis of 2-heptanone using GC/MS.

Discussion

The use of a deuterated internal standard that is structurally similar to the analyte minimizes the effects of matrix suppression or enhancement and ensures accurate quantification.[3] The HS-SPME technique is a solvent-free extraction method that is ideal for volatile compounds in complex matrices.[5] The selected GC/MS parameters provide good chromatographic separation and selective detection of both 2-heptanone and its deuterated internal standard. The calibration curve demonstrates excellent linearity over the tested concentration range, indicating the suitability of this method for routine quantitative analysis in a variety of food samples. For different food matrices, optimization of the sample preparation, such as equilibration time and temperature, may be necessary to achieve optimal recovery.

References

- 1. 2-Heptanone, 2-nonanone, and 2-undecanone confer oxidation off-flavor in cow milk storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Volatile Compounds during Food Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample preparation GC-MS [scioninstruments.com]

Application Notes and Protocols for 2-Nonanone-1,1,1,3,3-D5 in LC/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Nonanone-1,1,1,3,3-D5 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC/MS) analysis. The information is intended to guide researchers in developing and validating robust analytical methods for the quantification of 2-nonanone in various matrices.

Introduction

This compound is the deuterated form of 2-nonanone, a volatile organic compound found in a variety of natural sources, including foods and biological systems. In quantitative LC/MS analysis, the use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision. This is because the internal standard closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in these steps.

Core Applications

The primary application of this compound is as an internal standard for the accurate quantification of 2-nonanone in various matrices. Key application areas include:

-

Food and Beverage Analysis: 2-nonanone is a known flavor and off-flavor component in various food products, such as dairy, fruits, and beverages. Accurate quantification is essential for quality control and product development. For instance, 2-nonanone, along with other methyl ketones, has been identified as a contributor to oxidation off-flavor in UHT milk during storage.[1][2]

-

Metabolomics and Clinical Research: 2-nonanone can be present in biological samples and may serve as a biomarker for certain physiological or pathological states. Isotope dilution LC/MS methods are ideal for the precise measurement of such endogenous metabolites.

-

Environmental Analysis: Monitoring volatile organic compounds like 2-nonanone in environmental samples is important for assessing air and water quality.

Experimental Protocols

Protocol: Quantification of 2-Nonanone in a Food Matrix (e.g., Milk) using LC/MS with this compound Internal Standard

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

This method is suitable for extracting volatile compounds like 2-nonanone from a liquid matrix.

-

Sample Homogenization: Ensure the milk sample is well-mixed.

-

Aliquoting: Place 8 mL of the milk sample into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., in methanol) to the sample. The concentration of the internal standard should be similar to the expected concentration of the analyte.

-

Matrix Modification: Add 1.0 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Equilibration: Seal the vial and place it in a heated agitator (e.g., 40°C) for a set period (e.g., 20 minutes) to allow the analytes to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorption: Transfer the SPME fiber to the GC or LC injection port for thermal desorption of the analytes.

2. LC/MS/MS Parameters

For the analysis of a relatively volatile and non-polar compound like 2-nonanone, a gas chromatography (GC) interface is more common. However, for LC/MS analysis, derivatization might be necessary to improve retention on a reversed-phase column and enhance ionization efficiency. The following are hypothetical LC/MS/MS parameters that would require optimization.

| Parameter | Recommended Setting |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions. (Gradient to be optimized) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | Analyte (2-Nonanone): Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) Internal Standard (2-Nonanone-d5): Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) |

(Note: Specific MRM transitions need to be determined by infusing standard solutions of 2-nonanone and this compound into the mass spectrometer.)

3. Method Validation

A full method validation should be performed according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity and Range: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of 2-nonanone and a fixed concentration of this compound. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day). Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and precision (as %CV) should be ≤15% (≤20% for LLOQ).

-

Recovery: Determine the efficiency of the extraction process by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

-

Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte and internal standard. This can be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The use of a deuterated internal standard should effectively compensate for matrix effects.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Data Presentation

The following tables are templates for presenting quantitative data from a method validation study.

Table 1: Linearity of 2-Nonanone Quantification

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 2-Nonanone | e.g., 1 - 1000 | e.g., y = 0.01x + 0.005 | >0.99 |

Table 2: Accuracy and Precision Data for 2-Nonanone

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | e.g., 1 | e.g., 95-105 | e.g., <15 | e.g., 93-107 | e.g., <18 |

| Low | e.g., 3 | e.g., 98-102 | e.g., <10 | e.g., 97-103 | e.g., <12 |

| Medium | e.g., 500 | e.g., 99-101 | e.g., <8 | e.g., 98-102 | e.g., <10 |

| High | e.g., 800 | e.g., 99-101 | e.g., <7 | e.g., 99-101 | e.g., <9 |

Table 3: Recovery and Matrix Effect for 2-Nonanone

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Low | e.g., 85 | e.g., 95 |

| High | e.g., 88 | e.g., 93 |

Visualizations

Experimental Workflow

Caption: General workflow for the quantification of 2-nonanone using a deuterated internal standard.

Analyte-Internal Standard Relationship

Caption: The role of the internal standard in correcting for analytical variability.

Conclusion

This compound is an essential tool for the accurate and precise quantification of 2-nonanone by LC/MS. The use of this stable isotope-labeled internal standard in conjunction with a well-validated analytical method, such as the one outlined in this document, enables reliable determination of 2-nonanone in complex matrices. This is critical for applications ranging from food quality control to clinical research. Researchers are encouraged to use the provided protocols and validation frameworks as a starting point for developing their specific applications.

References

Application Notes and Protocols for 2-Nonanone-1,1,1,3,3-D5 in Metabolomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolomics, the precise and accurate quantification of metabolites is paramount for understanding complex biological systems and for the discovery of novel biomarkers. 2-Nonanone, a volatile organic compound (VOC), has been identified as a potential biomarker in various physiological and pathological states. Its detection in biological matrices such as breath, plasma, and urine can provide valuable insights into metabolic pathways, particularly those related to fatty acid metabolism. To ensure the reliability of quantitative studies, the use of a stable isotope-labeled internal standard is crucial. 2-Nonanone-1,1,1,3,3-D5, a deuterated analog of 2-nonanone, serves as an ideal internal standard for mass spectrometry-based quantification, as it shares similar chemical and physical properties with the endogenous analyte, thus correcting for variations in sample preparation and instrument response.

These application notes provide detailed protocols for the use of this compound as an internal standard for the quantitative analysis of 2-nonanone in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Applications in Metabolomics Research

This compound is a valuable tool for a range of applications in metabolomics research, including:

-

Quantitative Metabolite Profiling: Accurately determine the concentration of 2-nonanone in various biological samples to establish baseline levels and identify changes associated with disease, therapeutic intervention, or environmental exposure.

-

Biomarker Discovery and Validation: Use as an internal standard in studies aimed at validating 2-nonanone as a biomarker for specific diseases or physiological conditions.

-

Metabolic Flux Analysis: While not a direct tracer for flux analysis, its use in accurate quantification of pathway end-products like 2-nonanone is critical for modeling metabolic flux through pathways such as fatty acid β-oxidation.

-

Pharmacokinetic Studies: In the context of drug development, it can be used to quantify metabolically produced 2-nonanone in response to a therapeutic agent that may modulate fatty acid metabolism.

Data Presentation

The following table represents hypothetical quantitative data for 2-nonanone concentrations in human plasma from a pilot study, illustrating the type of data that can be generated using the protocols described below. This data is for illustrative purposes only and is based on typical concentration ranges for similar ketones reported in metabolomics literature.

| Sample ID | Group | 2-Nonanone Concentration (ng/mL) |

| CTRL-001 | Control | 15.2 |

| CTRL-002 | Control | 18.5 |

| CTRL-003 | Control | 12.8 |

| CTRL-004 | Control | 21.0 |

| CTRL-005 | Control | 16.7 |

| Average | Control | 16.84 |

| Std. Dev. | Control | 3.04 |

| TREAT-001 | Treated | 25.8 |

| TREAT-002 | Treated | 30.1 |

| TREAT-003 | Treated | 22.5 |

| TREAT-004 | Treated | 28.9 |

| TREAT-005 | Treated | 32.3 |

| Average | Treated | 27.92 |

| Std. Dev. | Treated | 3.87 |

Experimental Protocols

Protocol 1: Quantification of 2-Nonanone in Human Plasma using GC-MS

This protocol details the steps for sample preparation and analysis of 2-nonanone in human plasma using this compound as an internal standard.

Materials:

-

Human plasma samples (collected in EDTA or heparin tubes)

-

This compound (Internal Standard, IS)

-

2-Nonanone (Analytical Standard)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Anhydrous Sodium Sulfate

-

Microcentrifuge tubes (1.5 mL)

-

GC vials with inserts

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Preparation of Internal Standard Spiking Solution:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working internal standard spiking solution by diluting the stock solution with methanol to a final concentration of 1 µg/mL.

-

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

-

Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to each plasma sample.

-

Add 800 µL of cold methanol to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

Add 500 µL of hexane to the supernatant for liquid-liquid extraction of 2-nonanone.

-

Vortex for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer to a clean tube.

-

Repeat the hexane extraction one more time and combine the hexane layers.

-

Dry the combined hexane extract over a small amount of anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial with an insert.

-

Concentrate the sample to a final volume of approximately 50 µL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

2-Nonanone: m/z 58 (quantifier), m/z 43, 71 (qualifiers).

-

This compound: m/z 63 (quantifier), m/z 46, 76 (qualifiers).

-

-

-

-

Data Analysis:

-

Construct a calibration curve using analytical standards of 2-nonanone spiked into a blank matrix (e.g., charcoal-stripped plasma) at various concentrations, with a fixed concentration of the internal standard.

-

Calculate the peak area ratio of the 2-nonanone quantifier ion to the this compound quantifier ion.

-

Determine the concentration of 2-nonanone in the samples by interpolating the peak area ratios from the calibration curve.

-

Protocol 2: Analysis of 2-Nonanone in Exhaled Breath Condensate (EBC)

Materials:

-

Exhaled Breath Condensate (EBC) samples

-

This compound (Internal Standard, IS)

-

Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

-

GC vials (20 mL headspace vials)

-

Sodium Chloride (NaCl)

Procedure:

-

Sample Preparation:

-

Transfer 1 mL of EBC into a 20 mL headspace vial.

-

Add 0.3 g of NaCl to the vial to increase the partitioning of volatile compounds into the headspace.

-

Add 5 µL of a 1 µg/mL methanolic solution of this compound.

-

Immediately seal the vial with a magnetic crimp cap.

-

-

HS-SPME-GC-MS Analysis:

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubate the vial at 60°C for 15 minutes with agitation.

-

Expose the SPME fiber to the headspace for 30 minutes at 60°C.

-

-

GC-MS Analysis:

-

Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes.

-

Use the same GC-MS conditions as described in Protocol 1.

-

-

Visualizations

Application Notes and Protocols for Environmental Analysis using 2-Nonanone-1,1,1,3,3-D5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Nonanone-1,1,1,3,3-D5 as an internal standard in the quantitative analysis of volatile organic compounds (VOCs) in environmental matrices. The methodologies described are based on established environmental analytical procedures, such as those outlined in EPA Method 8260B, and are intended for use by qualified personnel in a laboratory setting.

Application Note 1: Quantification of Volatile Organic Compounds in Water by Purge and Trap GC/MS

Introduction

This application note describes a robust and sensitive method for the determination of a wide range of volatile organic compounds (VOCs) in aqueous samples. The method utilizes a purge and trap system for the extraction and concentration of VOCs, followed by gas chromatography/mass spectrometry (GC/MS) for separation and detection. This compound is employed as an internal standard to ensure accurate and precise quantification of the target analytes.

Principle

An inert gas is bubbled through a water sample, stripping the volatile organic compounds from the aqueous phase. The vapor is then trapped on a solid sorbent. After purging is complete, the sorbent trap is heated and backflushed with an inert gas to desorb the VOCs onto a gas chromatographic column. The gas chromatograph separates the compounds, which are then detected and quantified by a mass spectrometer. The use of the deuterated internal standard, this compound, which is added to every sample, standard, and blank, corrects for variations in extraction efficiency, injection volume, and instrument response.

Experimental Workflow

Quantitative Data

Disclaimer: The following tables present representative performance data. Each laboratory must perform its own method validation to determine specific method detection limits (MDLs), practical quantitation limits (PQLs), linearity, and recovery.

Table 1: Method Detection Limits and Practical Quantitation Limits

| Analyte | MDL (µg/L) | PQL (µg/L) |

| Benzene | 0.2 | 0.5 |

| Toluene | 0.2 | 0.5 |

| Ethylbenzene | 0.2 | 0.5 |

| Xylenes (total) | 0.3 | 1.0 |

| Trichloroethylene | 0.2 | 0.5 |

| Tetrachloroethylene | 0.2 | 0.5 |

| Vinyl Chloride | 0.3 | 1.0 |

| Acetone | 2.0 | 5.0 |

Table 2: Linearity and Recovery

| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) | Average Recovery (%) |

| Benzene | 0.5 - 100 | >0.995 | 95 - 105 |

| Toluene | 0.5 - 100 | >0.995 | 95 - 105 |

| Ethylbenzene | 0.5 - 100 | >0.995 | 95 - 105 |

| Xylenes (total) | 1.0 - 200 | >0.995 | 90 - 110 |

| Trichloroethylene | 0.5 - 100 | >0.995 | 95 - 105 |

| Tetrachloroethylene | 0.5 - 100 | >0.995 | 95 - 105 |

| Vinyl Chloride | 1.0 - 100 | >0.995 | 85 - 115 |

| Acetone | 5.0 - 200 | >0.990 | 80 - 120 |

Application Note 2: Determination of Volatile Organic Compounds in Soil and Solid Matrices by Headspace GC/MS

Introduction

This application note outlines a method for the analysis of volatile organic compounds (VOCs) in soil, sediment, and other solid waste matrices. The procedure involves the extraction of VOCs from the solid matrix into a solvent, followed by static headspace sampling and subsequent analysis by gas chromatography/mass spectrometry (GC/MS). This compound serves as a robust internal standard to ensure the accuracy and precision of the analytical results.

Principle

A known weight of a solid sample is placed in a headspace vial with a suitable solvent (e.g., methanol). The vial is sealed and heated to a specific temperature, allowing the volatile compounds to partition between the solvent/solid phase and the headspace. A portion of the headspace gas is then injected into the GC/MS system for analysis. The deuterated internal standard, this compound, is added to each sample to compensate for matrix effects and variations in the analytical process.

Experimental Workflow

Application Notes: Quantitative Analysis of 2-Nonanone in Food Matrices using a Stable Isotope Dilution Assay with 2-Nonanone-1,1,1,3,3-D5

Introduction

2-Nonanone is a naturally occurring methyl ketone found in a variety of food products, contributing to both desirable aromas and potential off-flavors. It is a characteristic flavor component in blue cheese but can be an indicator of lipid oxidation and spoilage in other products like dairy and meat. Accurate quantification of 2-nonanone is crucial for quality control, flavor profiling, and shelf-life studies in the food industry.

This application note details a robust and sensitive method for the quantitative analysis of 2-nonanone in food samples. The protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and employs a stable isotope dilution assay (SIDA) with 2-Nonanone-1,1,1,3,3-D5 as the internal standard. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, this compound, is added to the food sample. The deuterated standard is chemically identical to the analyte (2-nonanone) and therefore exhibits the same behavior during extraction and chromatographic analysis.

Volatile compounds, including 2-nonanone and its deuterated analog, are extracted from the sample's headspace using an SPME fiber. The extracted analytes are then thermally desorbed into the GC-MS system. Quantification is achieved by comparing the peak area of the native 2-nonanone to the peak area of the known concentration of the this compound internal standard.

Application

This protocol is applicable to a wide range of food matrices, including but not limited to:

-

Dairy products (milk, cheese, yogurt)

-

Meat and poultry products (raw and cooked)

-

Cereal-based products

-

Fruits and vegetables

-

Beverages

Experimental Protocol

Materials and Reagents

-

Standards:

-

2-Nonanone (≥99% purity)

-

This compound (≥98% isotopic purity)

-

-

Solvents:

-

Methanol (HPLC grade)

-

Deionized water

-

-

Reagents:

-

Sodium chloride (analytical grade)

-

-

SPME Fibers:

-

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm film thickness (or other suitable fiber)

-

-

Vials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Preparation of Standard Solutions

-

Stock Solutions (1000 µg/mL):

-

Prepare individual stock solutions of 2-nonanone and this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the 2-nonanone stock solution with methanol to achieve concentrations ranging from 1 to 100 ng/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL in methanol.

-

Sample Preparation and Extraction

-

Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial. For liquid samples like milk, pipette 5 mL into the vial.

-

Add 1-2 g of sodium chloride to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of a 50 ng/mL solution).

-

Immediately seal the vial with the screw cap.

-

Vortex the vial for 30 seconds to ensure thorough mixing.

HS-SPME Procedure